Essential 3-Bromo-4-(dimethylamino)phenyl Motif for Glutaminase C (GAC) Inhibition: Compound 968 SAR
In the dibenzophenanthridine series of glutaminase C (GAC) inhibitors, the 3-bromo-4-(dimethylamino)phenyl 'hot-spot' ring (H-ring) is essential for activity. The parent compound 968 (bearing this ring) inhibits recombinant GAC with 21±5% inhibition at 10 μM, 94±1% at 25 μM, and 95±1% at 50 μM . Removal of the bromine atom (compound 17) reduces potency to 13±3% at 10 μM and 40±12% at 25 μM. Complete removal of the dimethylamino group or replacement with smaller substituents drops inhibition to ≤5% at 10 μM (compound 3: 2±5%; compound 9: 5±3%) [1]. The original characterization studies confirmed that bromine or a similarly soft electronegative group at the 3-position and an alkyl-substituted hydrogen bond acceptor at the 4-position are both independently required; variation of either leads to loss of inhibitory activity [2].
| Evidence Dimension | GAC enzyme inhibition (% inhibition at graded concentrations) |
|---|---|
| Target Compound Data | Compound 968 (bearing 3-bromo-4-(dimethylamino)phenyl ring): 21% (10 μM), 94% (25 μM), 95% (50 μM) |
| Comparator Or Baseline | Compound 17 (H-ring lacking bromine): 13% (10 μM), 40% (25 μM); Compound 3 (H-ring with altered substituents): 2% (10 μM), 35% (25 μM), 88% (50 μM) |
| Quantified Difference | At 25 μM: 94% (968) vs 40% (17, -bromo) vs 35% (3, altered substituents). At 10 μM: 21% (968) vs 13% (17) vs 2% (3). |
| Conditions | Recombinant GAC enzyme assay; two-step coupled assay; compounds tested at 10, 25, and 50 μM; data mean ± SD from ≥2 independent experiments (Mol Cancer Ther, 2012) |
Why This Matters
This SAR evidence directly demonstrates that the 3-bromo-4-(dimethylamino)phenyl substitution pattern is non-replaceable for GAC inhibitory activity, making the building block compound essential for synthesizing active analogs in this therapeutically important series.
- [1] Katt, W.P., Ramachandran, S., Erickson, J.W., Cerione, R.A. (2012). Dibenzophenanthridines as inhibitors of glutaminase C and cancer cell proliferation. Mol Cancer Ther, 11(6), 1269–1278. Table 1: % inhibition data for compounds 968, 3, 9, 14, 17. View Source
- [2] Katt, W.P. et al. (2012). Mol Cancer Ther. Initial characterizations suggested that bromine or similar soft electronegative group was required at the 3-position of the phenyl hot-spot ring, with an alkyl-substituted hydrogen bond acceptor at the 4-position. View Source
